molecular formula C13H15F2N5 B5205678 N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

Cat. No. B5205678
M. Wt: 279.29 g/mol
InChI Key: DGJSVNWSFPHKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine, commonly known as DAAOI-1, is a novel small molecule that has been extensively studied for its potential applications in the field of cancer research. DAAOI-1 is a spirocyclic diamine that has been shown to exhibit potent anti-cancer activity in vitro and in vivo. The purpose of

Mechanism of Action

The mechanism of action of DAAOI-1 is not fully understood, but it is believed to involve the inhibition of the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, DAAOI-1 is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DAAOI-1 has been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. DAAOI-1 has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAAOI-1 is its potent anti-cancer activity, which makes it a promising candidate for further research. However, one of the limitations of DAAOI-1 is its relatively low solubility in water, which can make it difficult to work with in lab experiments. This limitation can be overcome by using appropriate solvents and formulations.

Future Directions

There are several future directions for the research and development of DAAOI-1. One area of research is the optimization of the synthesis method to yield higher purity and higher yield. Another area of research is the investigation of the mechanism of action of DAAOI-1, which is not fully understood. Additionally, further studies are needed to determine the potential applications of DAAOI-1 in the treatment of other diseases, such as inflammatory diseases and bacterial infections.

Synthesis Methods

The synthesis of DAAOI-1 is a multi-step process that involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate product, which is then treated with a spirocyclic diamine to yield the final product. The synthesis of DAAOI-1 has been optimized to yield high purity and high yield, making it a viable candidate for further research.

Scientific Research Applications

DAAOI-1 has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. DAAOI-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anti-cancer drugs.

properties

IUPAC Name

9-N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N5/c14-8-3-4-10(9(15)7-8)17-12-18-11(16)19-13(20-12)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJSVNWSFPHKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(NC(=N2)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

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